OT antagonist 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

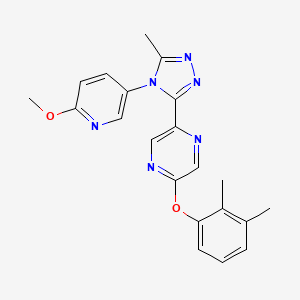

C21H20N6O2 |

|---|---|

Molecular Weight |

388.4 g/mol |

IUPAC Name |

2-(2,3-dimethylphenoxy)-5-[4-(6-methoxy-3-pyridinyl)-5-methyl-1,2,4-triazol-3-yl]pyrazine |

InChI |

InChI=1S/C21H20N6O2/c1-13-6-5-7-18(14(13)2)29-20-12-22-17(11-24-20)21-26-25-15(3)27(21)16-8-9-19(28-4)23-10-16/h5-12H,1-4H3 |

InChI Key |

CYLJCMVSRQKHMP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=NC=C(N=C2)C3=NN=C(N3C4=CN=C(C=C4)OC)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Binding Affinity and Selectivity Profile of L-368,899

Introduction

L-368,899 is a potent, non-peptide, and orally active antagonist of the oxytocin receptor (OXTR).[1][2] Originally developed in the 1990s for the potential management of preterm labor, it has since become a widely utilized pharmacological tool in scientific research.[3][4][5] Its ability to selectively block neural OXTR after peripheral administration makes it invaluable for investigating the centrally mediated roles of oxytocin, such as those in social behavior, pair bonding, and stress regulation. This guide provides a detailed overview of the binding affinity and selectivity profile of L-368,899, complete with quantitative data, experimental methodologies, and pathway visualizations for researchers, scientists, and drug development professionals.

Data Presentation: Binding and Selectivity Profiles

The affinity and selectivity of L-368,899 have been characterized across various species and receptor subtypes. The following tables summarize the key quantitative data from in vitro binding assays.

Table 1: L-368,899 Binding Affinity for the Oxytocin Receptor (OXTR)

| Species / Tissue | Assay Type | Value (nM) | Reference |

| Rat Uterus | IC₅₀ | 8.9 | |

| Human Uterus | IC₅₀ | 26 | |

| Coyote Brain | Kᵢ | 12.38 (or ~12) |

-

IC₅₀ (Half-maximal inhibitory concentration): Indicates the concentration of L-368,899 required to inhibit 50% of the binding of a radiolabeled ligand to the oxytocin receptor.

-

Kᵢ (Inhibition constant): An indicator of the binding affinity of an inhibitor. A lower Kᵢ value signifies a higher binding affinity.

Table 2: L-368,899 Selectivity Profile: OXTR vs. Vasopressin Receptors (AVPR)

L-368,899 displays a high degree of selectivity for the oxytocin receptor over the structurally similar vasopressin receptors (V₁ₐ and V₂).

| Receptor Subtype / Tissue | Assay Type | Value (nM) | Selectivity Ratio (AVPR/OXTR) | Reference |

| Vasopressin V₁ₐ | IC₅₀ | 370 | ~42-fold | |

| Vasopressin V₂ | IC₅₀ | 570 | ~64-fold | |

| Coyote Brain AVPR1a | Kᵢ | 511.6 | ~41-fold | |

| Human Liver VP Receptor | IC₅₀ | 510 | - | |

| Human Kidney VP Receptor | IC₅₀ | 960 | - | |

| Rat Liver VP Receptor | IC₅₀ | 890 | - | |

| Rat Kidney VP Receptor | IC₅₀ | 2400 | - |

Signaling Pathway Antagonized by L-368,899

The oxytocin receptor is a class A G-protein-coupled receptor (GPCR). L-368,899 acts as an antagonist, binding to the OXTR and preventing the activation of its downstream signaling cascades. The primary pathway involves coupling to Gαq/11 proteins, which in turn activates Phospholipase C (PLC). PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic/sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). This increase in intracellular Ca²⁺ is a critical step for many of oxytocin's physiological effects, including smooth muscle contraction.

Experimental Protocols: Radioligand Binding Assay

The binding affinity (Kᵢ) of a non-labeled compound like L-368,899 is typically determined using a competitive radioligand binding assay. This method measures the ability of the test compound to displace a specific, high-affinity radiolabeled ligand from the receptor.

Detailed Methodology for Competitive Binding Assay

-

Receptor Preparation:

-

Homogenize tissue samples (e.g., coyote brain, uterine tissue) or cultured cells expressing the receptor of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂).

-

Centrifuge the homogenate at low speed to remove large debris.

-

Pellet the membranes containing the receptor by high-speed centrifugation (e.g., 20,000 x g).

-

Wash the membrane pellet by resuspending it in fresh buffer and repeating the centrifugation step.

-

Resuspend the final pellet in an appropriate assay binding buffer. Determine the protein concentration using a standard method like the BCA assay.

-

-

Assay Incubation:

-

The assay is typically performed in 96-well plates.

-

To each well, add the following in sequence:

-

Receptor membrane preparation (a fixed amount, e.g., 50-120 µg of protein).

-

A solution of L-368,899 at varying concentrations (typically a serial dilution covering a wide range, e.g., 10⁻¹² M to 10⁻⁵ M) or buffer for total binding controls.

-

A fixed concentration of a specific radioligand for the target receptor (e.g., ¹²⁵I-ornithine vasotocin analog [¹²⁵I-OVTA] for OXTR).

-

-

To determine non-specific binding, a separate set of wells is prepared containing the radioligand and a high concentration of a known, potent, unlabeled ligand.

-

Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30 °C) with gentle agitation to allow the binding to reach equilibrium.

-

-

Separation and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding counts from all other measurements to obtain specific binding.

-

Plot the specific binding as a function of the logarithm of the L-368,899 concentration.

-

Fit the resulting competition curve using non-linear regression analysis to determine the IC₅₀ value.

-

Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

References

- 1. L-368,899 hydrochloride | Oxytocin Receptors | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Tocolysis: A Technical Guide to the Discovery and Development of Non-Peptide Oxytocin Antagonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

The neuropeptide oxytocin plays a pivotal role in initiating and maintaining uterine contractions during labor. Consequently, antagonism of the oxytocin receptor (OTR) has emerged as a primary strategy for the management of preterm labor, a leading cause of neonatal morbidity and mortality. While early efforts focused on peptide-based antagonists like atosiban, their poor oral bioavailability and limited selectivity spurred the quest for non-peptide alternatives. This technical guide provides an in-depth exploration of the discovery and development of non-peptide oxytocin antagonists, detailing the core experimental protocols, summarizing key quantitative data, and visualizing the intricate signaling pathways and drug discovery workflows that have defined this critical area of medicinal chemistry.

Introduction: The Rationale for Non-Peptide Oxytocin Antagonists

The management of preterm labor remains a significant clinical challenge. Oxytocin, a nine-amino-acid peptide, exerts its potent uterotonic effects by binding to the OTR, a class A G-protein coupled receptor (GPCR) highly expressed in the myometrium during pregnancy. The development of the first peptide OTR antagonist, atosiban, validated the therapeutic potential of targeting this system. However, its peptidic nature necessitates intravenous administration, limiting its use to hospital settings and precluding long-term maintenance therapy.[1] Furthermore, atosiban exhibits some cross-reactivity with vasopressin V1a receptors, which can lead to side effects.[1]

These limitations created a compelling rationale for the discovery of orally bioavailable, potent, and selective non-peptide OTR antagonists. Such molecules could offer the prospect of not only acute treatment of preterm labor but also prophylactic and maintenance therapy in an outpatient setting, representing a paradigm shift in tocolytic care.

Key Non-Peptide Oxytocin Antagonists: A Quantitative Overview

Over the past few decades, extensive research has led to the discovery of several classes of non-peptide OTR antagonists. The following tables summarize the key quantitative data for some of the most prominent compounds, facilitating a comparative analysis of their potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of Key Non-Peptide Oxytocin Antagonists

| Compound | OTR Binding Affinity (Ki, nM) | OTR Functional Antagonism (IC50, nM) | V1aR Binding Affinity (Ki, nM) | V2R Binding Affinity (Ki, nM) | V1bR Binding Affinity (Ki, nM) | Selectivity (V1aR/OTR) |

| Retosiban (GSK-221149) | 0.65 (human)[2] | 192 (rat)[3] | >1000[2] | >1000 | - | >1400 |

| L-368,899 | 12.38 (coyote) | 8.9 (rat uterus), 26 (human uterus) | 511.6 (coyote) | 2400 (rat kidney) | - | ~41 |

| Epelsiban (GSK-557296) | pKi = 9.9 (human) (~0.13 nM) | - | pKi < 5.2 (>63,000 nM) | pKi < 5.1 (>79,000 nM) | pKi = 5.4 (~400 nM) | >31,000 |

| Nolasiban (OBE002) | - | Inhibits OT-induced contractions | - | - | - | - |

| SSR-126768 | - | - | - | - | - | - |

Note: Data are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

Table 2: Pharmacokinetic Properties of Selected Non-Peptide Oxytocin Antagonists

| Compound | Species | Route | Bioavailability (%) | t1/2 (h) |

| Retosiban | Human | Oral | - | 1.45 |

| L-368,899 | Rat (male) | Oral (25 mg/kg) | 41 | ~2 |

| L-368,899 | Dog (female) | Oral (33 mg/kg) | 41 | ~2 |

| Epelsiban | Rat | Oral | 55 | - |

| Nolasiban (as OBE022 prodrug) | Human | Oral | - | 8-11 (single dose), 22-29 (multiple doses) |

Core Experimental Protocols

The discovery and characterization of non-peptide OTR antagonists rely on a suite of standardized in vitro and in vivo assays. This section provides detailed methodologies for key experiments.

Radioligand Binding Assay for OTR Affinity

This assay determines the binding affinity (Ki) of a test compound for the oxytocin receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the human oxytocin receptor (e.g., from CHO or HEK293 cells)

-

Radioligand: [³H]-Oxytocin

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

-

Non-specific binding control: High concentration of unlabeled oxytocin (e.g., 1 µM)

-

Test compounds at various concentrations

-

Glass fiber filters (e.g., GF/C)

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing OTR in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³H]-Oxytocin (at a concentration near its Kd), and varying concentrations of the test compound or control.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Oxytocin-Induced Myometrial Cell Contraction

This assay assesses the functional antagonist activity of a compound by measuring its ability to inhibit oxytocin-induced contractions of myometrial cells embedded in a collagen gel.

Materials:

-

Human myometrial cells (primary or immortalized cell line)

-

Collagen solution (e.g., Type I rat tail collagen)

-

Cell culture medium

-

Oxytocin

-

Test compounds

-

Digital imaging system

Procedure:

-

Cell-Collagen Gel Preparation: Mix myometrial cells with a neutralized collagen solution and dispense into a 24-well plate. Allow the gels to polymerize.

-

Equilibration: After polymerization, add culture medium to each well and allow the gels to equilibrate and detach from the well surface.

-

Treatment: Pre-incubate the collagen gels with varying concentrations of the test compound for a specified period (e.g., 30 minutes).

-

Stimulation: Add a sub-maximal concentration of oxytocin (e.g., 1 nM) to induce gel contraction.

-

Image Acquisition and Analysis: Capture images of the gels at regular intervals over several hours. Measure the area of the gel in each image.

-

Data Analysis: Calculate the percentage of gel contraction relative to the initial area. Plot the contraction against the concentration of the test compound to determine the IC50 for the inhibition of oxytocin-induced contraction.

In Vivo Model: Oxytocin-Induced Uterine Contractions in Rats

This model evaluates the in vivo efficacy of an OTR antagonist to inhibit uterine contractions stimulated by exogenous oxytocin.

Materials:

-

Female Sprague-Dawley rats (non-pregnant, ovariectomized and estrogen-primed, or late-term pregnant)

-

Anesthesia (e.g., urethane)

-

Intrauterine pressure catheter or electromyography (EMG) electrodes

-

Data acquisition system

-

Oxytocin

-

Test compounds

Procedure:

-

Animal Preparation: Anesthetize the rat and insert an intrauterine pressure catheter into the uterine horn or implant EMG electrodes on the uterine surface to monitor contractile activity.

-

Baseline Recording: Record baseline uterine activity for a stabilization period.

-

Compound Administration: Administer the test compound via the desired route (e.g., intravenous, oral).

-

Oxytocin Challenge: After a predetermined time for drug absorption and distribution, administer a bolus or infusion of oxytocin to induce uterine contractions.

-

Data Recording and Analysis: Continuously record uterine pressure or EMG activity. Quantify the contractile response (e.g., amplitude, frequency, area under the curve) before and after compound administration. Calculate the percentage of inhibition of the oxytocin-induced response to determine the in vivo potency of the antagonist.

Visualizing the Molecular Landscape

Oxytocin Receptor Signaling Pathway

The binding of oxytocin to its receptor initiates a cascade of intracellular events, primarily through the Gαq/11 pathway, leading to myometrial contraction. Non-peptide antagonists block this pathway at the receptor level.

References

- 1. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The development of SSR markers based on RNA-sequencing and its validation between and within Carex L. species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OBE022, an Oral and Selective Prostaglandin F2α Receptor Antagonist as an Effective and Safe Modality for the Treatment of Preterm Labor - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Pharmacological Profile of L-368,899: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 is a potent, orally active, and non-peptide antagonist of the oxytocin receptor (OTR).[1][2] Its high selectivity for the OTR over the structurally related vasopressin (V1a and V2) receptors has established it as a critical tool in pharmacological research.[1] Developed initially for potential use in preventing preterm labor, L-368,899 has since become an invaluable compound for investigating the diverse physiological roles of oxytocin, particularly in the central nervous system.[3][4] This technical guide provides a comprehensive overview of the in vivo pharmacological characterization of L-368,899, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of L-368,899, facilitating a clear comparison of its activity across different species and experimental conditions.

Table 1: Receptor Binding Affinity and Selectivity

| Species/Tissue | Receptor | IC50 (nM) | Ki (nM) | Selectivity vs. V1a | Selectivity vs. V2 | Reference |

| Rat Uterus | Oxytocin | 8.9 | - | > 40-fold | > 40-fold | |

| Human Uterus | Oxytocin | 26 | - | - | - | |

| Human Liver | V1a | 510 | - | - | - | |

| Human Kidney | V2 | 960 | - | - | - | |

| Rat Liver | V1a | 890 | - | - | - | |

| Rat Kidney | V2 | 2400 | - | - | - | |

| Coyote Brain | Oxytocin | - | 12 | ~70-fold | - | |

| Coyote Brain | V1a | - | 870.7 | - | - |

Table 2: In Vivo Efficacy

| Species | Model | Administration Route | Effective Dose (ED50/AD50) | Effect | Reference |

| Rat | Oxytocin-stimulated uterine contractions | Intravenous (i.v.) | 0.35 mg/kg | Dose-related antagonism of uterine contractions. | |

| Rat | Oxytocin-stimulated uterine contractions | Intraduodenal (i.d.) | 7 mg/kg | Inhibition of contractile effects with a duration of >4 hours. | |

| Ewe | Endogenous PGF2α release | Intravenous (i.v.) | 0.54, 1.8, 5.4 mg/kg | Reduction of oxytocin-induced and endogenous increases in plasma PGFM. | |

| Rhesus Monkey | Spontaneous nocturnal uterine contractions | - | - | Potent antagonist activity. |

Table 3: Pharmacokinetic Parameters

| Species | Administration Route | Dose (mg/kg) | t1/2 (hr) | Plasma Clearance (ml/min/kg) | Vdss (L/kg) | Oral Bioavailability (%) | Reference |

| Rat (Female) | Intravenous (i.v.) | 1, 2.5 | ~2 | 23 - 36 | 2.0 - 2.6 | - | |

| Rat (Female) | Intravenous (i.v.) | 10 | ~2 | 18 | 2.0 - 2.6 | - | |

| Rat (Male) | Intravenous (i.v.) | 1, 2.5, 10 | ~2 | 23 - 36 | 2.0 - 2.6 | - | |

| Rat (Female) | Oral (p.o.) | 5 | - | - | - | 14 | |

| Rat (Male) | Oral (p.o.) | 5 | - | - | - | 18 | |

| Rat (Male) | Oral (p.o.) | 25 | - | - | - | 41 | |

| Dog (Female) | Intravenous (i.v.) | 1, 2.5, 10 | ~2 | 23 - 36 | 3.4 - 4.9 | - | |

| Dog (Female) | Oral (p.o.) | 5 | - | - | - | 17 | |

| Dog (Female) | Oral (p.o.) | 33 | - | - | - | 41 | |

| Coyote | Intramuscular (i.m.) | 3 | - | - | - | - |

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are synthesized from multiple sources to offer a comprehensive guide.

Protocol 1: Antagonism of Oxytocin-Induced Uterine Contractions in Anesthetized Rats

This protocol details the in vivo methodology to assess the antagonistic effects of L-368,899 on uterine contractions induced by exogenous oxytocin in rats.

1. Animal Preparation:

- Adult female Sprague-Dawley rats (250-350 g) are used.

- The rats are anesthetized, typically with a suitable anesthetic agent to maintain a stable level of anesthesia throughout the experiment.

- A catheter is inserted into the jugular vein for intravenous administration of compounds.

- A second catheter is placed in the carotid artery for monitoring blood pressure.

- A laparotomy is performed to expose the uterus.

2. Measurement of Uterine Contractions:

- A strain gauge or a similar pressure transducer is sutured to the surface of one uterine horn to record myometrial activity.

- Alternatively, an intrauterine pressure catheter can be inserted into the uterine lumen to measure changes in pressure.

- The output from the transducer is amplified and recorded on a polygraph or a digital data acquisition system.

3. Experimental Procedure:

- A stabilization period is allowed after the surgical preparation.

- A baseline of uterine activity is recorded.

- Oxytocin is administered intravenously at a dose known to induce consistent uterine contractions (e.g., 100 mU).

- Once a stable response to oxytocin is established, L-368,899 is administered intravenously at varying doses (e.g., 0.1, 0.3, 1 mg/kg).

- Following the administration of L-368,899, the oxytocin challenge is repeated at regular intervals to determine the onset, magnitude, and duration of the antagonistic effect.

- The dose of L-368,899 required to reduce the response to oxytocin by 50% (AD50) is calculated.

4. Data Analysis:

- The amplitude and frequency of uterine contractions are quantified.

- The area under the curve (AUC) of the contractile response is calculated to determine the total contractile activity.

- The percentage of inhibition of the oxytocin-induced response by L-368,899 is calculated for each dose.

Protocol 2: Assessment of Social Behavior in Mice

This protocol outlines a general procedure for investigating the effects of L-368,899 on social interaction in mice.

1. Animals and Housing:

- Adult male mice (e.g., C57BL/6J) are commonly used.

- Animals are group-housed under a standard 12:12 hour light-dark cycle with ad libitum access to food and water.

- Behavioral testing is typically conducted during the dark phase when mice are most active.

2. Drug Administration:

- L-368,899 is dissolved in a suitable vehicle (e.g., saline).

- The compound is administered via intraperitoneal (i.p.) injection at desired doses (e.g., 1, 5, or 10 mg/kg).

- The injection is given a specific time before the behavioral test (e.g., 30-40 minutes) to allow for drug absorption and distribution.

3. Social Interaction Test:

- The test is conducted in a novel, neutral arena.

- A test mouse (treated with L-368,899 or vehicle) is placed in the arena with an unfamiliar, untreated "stranger" mouse of the same sex and similar age.

- The interaction between the two mice is video-recorded for a set duration (e.g., 10 minutes).

- An experimenter, blind to the treatment conditions, scores the videos for various social behaviors.

4. Behavioral Parameters Scored:

- Social Sniffing: Duration and frequency of sniffing the head, body, and anogenital region of the stranger mouse.

- Following: Time spent actively following the stranger mouse.

- Grooming: Allogrooming (grooming the other mouse) and self-grooming.

- Aggressive Behaviors: Biting, tail rattling.

- Time in Proximity: Duration of time the mice spend within a certain distance of each other.

5. Data Analysis:

- The duration and frequency of each scored behavior are compared between the L-368,899-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the pharmacology of L-368,899.

Oxytocin Receptor Signaling Pathway and Point of Inhibition by L-368,899

Caption: L-368,899 competitively antagonizes the oxytocin receptor, blocking downstream signaling.

Experimental Workflow for In Vivo Assessment of L-368,899

Caption: A generalized workflow for the in vivo pharmacological evaluation of L-368,899.

Logical Relationship in the Mechanism of Action

Caption: The mechanism of L-368,899 involves competitive antagonism at the oxytocin receptor.

Conclusion

L-368,899 remains a cornerstone for in vivo research into the oxytocin system. Its well-characterized pharmacological profile, including its high selectivity and oral bioavailability, makes it a reliable tool for elucidating the role of oxytocin in both peripheral and central physiological processes. The data and protocols presented in this guide are intended to support researchers in designing and executing robust in vivo studies utilizing this potent oxytocin receptor antagonist. The ability of L-368,899 to cross the blood-brain barrier further extends its utility to the investigation of oxytocin's role in complex behaviors. As research continues to unravel the multifaceted functions of oxytocin, L-368,899 will undoubtedly continue to be an essential pharmacological agent.

References

- 1. Effects of systemic oxytocin receptor activation and blockade on risky decision making in female and male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Oxytocin Receptors in the Anteromedial Bed Nucleus of the Stria Terminalis Promote Stress-Induced Social Avoidance in Female California Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Contractile Response to Oxytocin in Non-pregnant Rat Uteri Is Modified After the First Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of OT Antagonist 3: A Novel Oxytocin Receptor Antagonist

This technical whitepaper provides a comprehensive overview of the preclinical data for OT Antagonist 3, a novel, selective, and potent non-peptide antagonist of the oxytocin receptor (OTR). The data herein summarizes its in vitro pharmacological properties, pharmacokinetic profile, and in vivo efficacy in a relevant animal model. This document is intended for researchers, scientists, and professionals involved in drug development.

In Vitro Pharmacological Characterization

The initial characterization of this compound focused on its interaction with the human oxytocin receptor and its subsequent effect on intracellular signaling pathways.

Receptor Binding Affinity and Selectivity

The binding affinity of this compound was determined using radioligand displacement assays with membranes prepared from HEK293 cells stably expressing the recombinant human oxytocin (OTR), vasopressin 1a (V1aR), or vasopressin 2 (V2R) receptors. The results demonstrate high affinity for the OTR and significant selectivity over the structurally related vasopressin receptors.

Table 1: Receptor Binding Affinity (Ki) and Selectivity of this compound

| Receptor Target | Radioligand | This compound Ki (nM) | Selectivity Ratio (Ki V1aR / Ki OTR) | Selectivity Ratio (Ki V2R / Ki OTR) |

|---|---|---|---|---|

| Human OTR | [3H]-Oxytocin | 1.2 ± 0.3 | - | - |

| Human V1aR | [3H]-Arginine Vasopressin | 345 ± 21 | 288-fold | - |

| Human V2R | [3H]-Arginine Vasopressin | > 10,000 | - | > 8300-fold |

Data are presented as mean ± standard deviation from three independent experiments.

Mechanism of Action: OTR Signaling Pathway

The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway.[1] Upon oxytocin binding, Gαq activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key step in processes like myometrial contraction.[1][2] this compound acts as a competitive antagonist, blocking oxytocin from binding to the OTR and thereby inhibiting this downstream signaling cascade.

In Vitro Functional Antagonism

The functional potency of this compound was assessed by its ability to inhibit oxytocin-induced calcium mobilization in CHO-K1 cells stably expressing the human OTR. The compound demonstrated concentration-dependent inhibition of the oxytocin response.

Table 2: Functional Antagonist Potency in Calcium Mobilization Assay

| Cell Line | Agonist | Agonist Concentration | This compound IC50 (nM) |

|---|---|---|---|

| CHO-K1-hOTR | Oxytocin | EC80 (10 nM) | 4.8 ± 0.9 |

Data are presented as mean ± standard deviation from four independent experiments.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound were evaluated in male Sprague-Dawley rats to determine its absorption, distribution, and clearance.

Single-Dose Pharmacokinetics in Rats

Following a single intravenous or oral dose, plasma concentrations of this compound were measured over 24 hours. The compound exhibited moderate oral bioavailability and a suitable half-life for potential once-daily dosing.

Table 3: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

| Parameter | Intravenous (IV) - 2 mg/kg | Oral (PO) - 10 mg/kg |

|---|---|---|

| Tmax (h) | 0.1 (first sample) | 1.5 ± 0.5 |

| Cmax (ng/mL) | 1250 ± 180 | 850 ± 110 |

| AUC0-inf (ng·h/mL) | 3100 ± 450 | 6510 ± 980 |

| T1/2 (h) | 4.1 ± 0.7 | 4.5 ± 0.6 |

| Oral Bioavailability (%) | - | 42% |

Data are presented as mean ± standard deviation (n=5 rats per group).

In Vivo Efficacy

The tocolytic (uterine-relaxing) potential of this compound was evaluated in an oxytocin-induced uterine contraction model in anesthetized female rats.

Inhibition of Oxytocin-Induced Uterine Contractions

This compound was administered intravenously 15 minutes prior to a continuous infusion of oxytocin. The compound produced a dose-dependent inhibition of the frequency and amplitude of uterine contractions.

Table 4: Efficacy of this compound in Rat Uterine Contraction Model

| Treatment Group | Dose (mg/kg, IV) | Inhibition of Contraction Frequency (%) | Inhibition of Contraction Amplitude (%) |

|---|---|---|---|

| Vehicle | - | 0 ± 5 | 0 ± 6 |

| This compound | 0.5 | 35 ± 8 | 41 ± 10 |

| This compound | 1.0 | 78 ± 12 | 85 ± 11 |

| This compound | 2.0 | 95 ± 4 | 98 ± 3 |

Data are presented as mean ± standard deviation (n=6 rats per group).

Detailed Experimental Protocols

Radioligand Binding Assay

-

Membrane Preparation: HEK293 cells stably expressing the target receptor (OTR, V1aR, or V2R) are harvested, homogenized in ice-cold Tris-HCl buffer, and centrifuged. The resulting pellet is washed and resuspended in assay buffer to a final concentration of 10-20 µg of protein per well.

-

Assay Setup: The assay is performed in a 96-well plate. Each well contains cell membranes, a fixed concentration of the appropriate radioligand (e.g., [3H]-Oxytocin for OTR), and varying concentrations of the competitor (this compound) or vehicle. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Incubation: The plate is incubated for 90 minutes at 25°C to allow binding to reach equilibrium.

-

Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters are washed three times with ice-cold buffer to remove unbound radioligand.

-

Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: Competition binding curves are generated, and Ki values are calculated from IC50 values using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay

-

Cell Plating: CHO-K1 cells stably expressing the human OTR are seeded into black-walled, clear-bottom 96-well plates and cultured overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.

-

Compound Addition: The dye solution is removed, and cells are washed. Assay buffer containing varying concentrations of this compound or vehicle is added to the wells. The plate is incubated for 15-20 minutes.

-

Signal Measurement: The plate is placed into a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading is taken for 10 seconds.

-

Agonist Challenge: A solution of oxytocin at its EC80 concentration is automatically added to all wells.

-

Data Recording: Fluorescence intensity is measured every second for an additional 120 seconds to capture the calcium flux.

-

Data Analysis: The increase in fluorescence over baseline is calculated. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Rat Pharmacokinetic Study

-

Animal Preparation: Male Sprague-Dawley rats (250-300g) are cannulated in the jugular vein for blood sampling one day prior to the study. Animals are fasted overnight before dosing.

-

Dosing: One group (n=5) receives this compound as a single intravenous bolus (2 mg/kg) via the tail vein. A second group (n=5) receives the compound via oral gavage (10 mg/kg).

-

Blood Sampling: Blood samples (~150 µL) are collected from the jugular vein cannula into EDTA-coated tubes at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Samples are immediately centrifuged at 4°C to separate plasma, which is then transferred to new tubes and stored at -80°C until analysis.

-

Sample Analysis: Plasma samples are prepared for analysis by protein precipitation with acetonitrile containing an internal standard. After centrifugation, the supernatant is analyzed using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method to determine the concentration of this compound.

-

Data Analysis: Plasma concentration-time profiles are generated, and pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) are calculated using non-compartmental analysis software.

In Vivo Uterine Contraction Model

-

Animal Preparation: Anesthetized, estrogen-primed female Sprague-Dawley rats are used. A laparotomy is performed, and one uterine horn is exposed. The distal end of the horn is attached via a suture to an isotonic force transducer to measure contractions.

-

Instrumentation: The femoral vein is cannulated for intravenous administration of compounds. Body temperature is maintained at 37°C.

-

Stabilization: A 30-minute stabilization period is allowed to record baseline uterine activity.

-

Treatment: this compound or vehicle is administered as an IV bolus.

-

Oxytocin Challenge: 15 minutes after treatment, a continuous IV infusion of oxytocin is started and maintained for 60 minutes to induce regular, sustained uterine contractions.

-

Data Acquisition: Uterine activity is recorded continuously throughout the experiment using a data acquisition system.

-

Data Analysis: The frequency and amplitude of contractions during the oxytocin infusion period are quantified and compared between vehicle-treated and this compound-treated groups to calculate the percentage of inhibition.

References

The Selective Oxytocin Receptor Antagonist L-368,899: A Technical Guide to its Blockade of Gq Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 is a potent, non-peptide, and orally bioavailable antagonist of the oxytocin receptor (OTR).[1][2][3] Initially developed for the management of preterm labor, its favorable pharmacokinetic profile, including the ability to cross the blood-brain barrier, has made it a valuable tool in neuroscience research to investigate the central effects of oxytocin.[1][2] This technical guide provides an in-depth overview of the signaling pathways blocked by L-368,899, presenting key quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the underlying molecular mechanisms.

The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand oxytocin, primarily couples to Gαq/11 proteins. This initiates a well-characterized signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers subsequently trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively, culminating in various physiological responses, including uterine contractions and social bonding behaviors. L-368,899 exerts its antagonistic effects by competitively binding to the oxytocin receptor, thereby preventing the conformational changes necessary for G-protein activation and subsequent downstream signaling.

Quantitative Data: Binding Affinity and Potency of L-368,899

The efficacy of L-368,899 as an oxytocin receptor antagonist has been quantified in numerous studies. The following tables summarize its binding affinity (Ki) and inhibitory potency (IC50) across different species and tissues.

| Parameter | Species | Tissue/Cell Line | Value (nM) | Reference |

| Ki | Coyote | Brain | 12.38 | |

| IC50 | Rat | Uterus | 8.9 | |

| IC50 | Human | Uterus | 26 |

Table 1: Binding Affinity and Potency of L-368,899 at the Oxytocin Receptor.

A critical aspect of a selective antagonist is its ability to discriminate between its target receptor and closely related receptors. L-368,899 demonstrates significant selectivity for the oxytocin receptor over the structurally similar vasopressin 1a receptor (AVPR1a).

| Parameter | Species | Receptor | Value (nM) | Selectivity (AVPR1a Ki / OTR Ki) | Reference |

| Ki | Coyote | OXTR | 12.38 | >40-fold | |

| Ki | Coyote | AVPR1a | 511.6 |

Table 2: Selectivity Profile of L-368,899.

Signaling Pathways Blocked by L-368,899

The primary mechanism of action of L-368,899 is the blockade of the Gαq/11-mediated signaling pathway. By competitively inhibiting the binding of oxytocin to its receptor, L-368,899 prevents the activation of phospholipase C and the subsequent mobilization of intracellular calcium. While the oxytocin receptor has been shown to also couple to Gi proteins, the predominant and most well-characterized pathway, and the one directly inhibited by L-368,899, is the Gq pathway.

References

Unveiling the Pharmacodynamics of Oxytocin Antagonists in Preclinical Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacodynamics of oxytocin (OT) antagonists, with a focus on their evaluation in animal models. While specific quantitative data for a compound designated "OT antagonist 3," a substituted triazole derivative mentioned in patent WO2007017752A1, is not publicly available, this document will detail the established mechanisms and experimental evaluation of oxytocin antagonists as a class.[1][2] This will serve as a foundational resource for researchers engaged in the discovery and development of novel OT receptor blockers.

Introduction to Oxytocin and its Antagonists

Oxytocin is a nonapeptide hormone and neurotransmitter critically involved in a myriad of physiological processes, including uterine contractions during parturition, lactation, social bonding, and various behaviors.[3][4] Its effects are mediated through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[3] The development of OT antagonists is a key area of research for therapeutic applications such as the management of preterm labor, and for studying the roles of oxytocin in the central nervous system.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for oxytocin antagonists is the competitive blockade of the oxytocin receptor. This prevents the binding of endogenous oxytocin and subsequent activation of downstream signaling cascades.

2.1. The Gq/PLC/IP3 Signaling Pathway

The canonical signaling pathway activated by the oxytocin receptor is the Gq/phospholipase C (PLC)/inositol 1,4,5-triphosphate (IP3) pathway. OT antagonists prevent the initiation of this cascade.

-

Ligand Binding: Oxytocin binds to the OTR.

-

G-Protein Activation: The receptor-ligand complex activates the Gq alpha subunit of the associated G-protein.

-

PLC Activation: Activated Gq stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

Cellular Response: The increase in intracellular Ca2+ in myometrial cells, for example, leads to muscle contraction.

Below is a diagram illustrating the oxytocin receptor signaling pathway and the point of intervention for an OT antagonist.

Pharmacodynamic Evaluation in Animal Models

A comprehensive understanding of the pharmacodynamics of an OT antagonist requires a combination of in vitro and in vivo studies.

3.1. In Vitro Characterization

In vitro assays are crucial for determining the potency and selectivity of a new chemical entity.

| Parameter | Description | Typical Assay |

| Binding Affinity (Ki) | The concentration of the antagonist required to occupy 50% of the receptors in a radioligand binding assay. | Radioligand competition binding assays using cell membranes expressing the oxytocin receptor. |

| Functional Antagonism (IC50/pA2) | The concentration of the antagonist that produces 50% inhibition of the maximal response to an agonist (e.g., oxytocin). The pA2 value is the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the concentration-response curve of an agonist. | In vitro functional assays measuring oxytocin-induced calcium mobilization in cells expressing the OTR, or muscle contraction in isolated uterine strips. |

| Selectivity | The ability of the antagonist to bind to the OTR with higher affinity than to other related receptors, most notably the vasopressin (V1a, V1b, V2) receptors, due to the structural similarity between oxytocin and vasopressin. | Radioligand binding assays performed on a panel of receptors. |

3.2. In Vivo Models of Efficacy

In vivo studies are essential to assess the physiological effects of the OT antagonist in a whole-organism context.

3.2.1. Inhibition of Uterine Contractions

This is a primary model for compounds being developed as tocolytics for preterm labor.

-

Animal Models: Pregnant or non-pregnant rats, guinea pigs, or non-human primates (e.g., rhesus monkeys, baboons).

-

Experimental Protocol:

-

Animals are anesthetized and instrumented for the measurement of intrauterine pressure or myometrial electrical activity.

-

A baseline period of uterine activity is recorded.

-

Oxytocin is infused intravenously to induce regular uterine contractions.

-

The OT antagonist is administered (e.g., intravenously, subcutaneously, or orally).

-

The effect of the antagonist on the frequency and amplitude of oxytocin-induced contractions is quantified.

-

Below is a workflow diagram for a typical in vivo uterine contraction study.

3.2.2. Models of Social Behavior

For OT antagonists being investigated for central nervous system effects, various behavioral paradigms are employed.

-

Animal Models: Mice and rats are commonly used.

-

Paradigms:

-

Social Recognition Test: Measures the ability of an animal to remember a previously encountered conspecific.

-

Three-Chamber Social Approach Test: Assesses sociability and preference for social novelty.

-

Maternal Behavior Analysis: Evaluates pup retrieval, nursing, and nest building in postpartum females.

-

3.3. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

PK/PD studies are crucial for understanding the relationship between the drug concentration in the body and its pharmacological effect over time.

| Parameter | Description | Experimental Approach |

| Time to Onset of Action | The time it takes for the antagonist to exert its effect after administration. | In vivo efficacy models with frequent sampling of the pharmacodynamic endpoint. |

| Duration of Action | The length of time the antagonist remains effective. | In vivo efficacy models where the effect is monitored over an extended period after a single dose. |

| Plasma/Tissue Concentration-Effect Relationship | Correlates the concentration of the antagonist in plasma or the target tissue (e.g., uterus, brain) with the observed pharmacological response. | Serial blood and/or tissue sampling during in vivo efficacy studies, followed by bioanalytical quantification of the drug. |

Summary of Preclinical Data for Selected Oxytocin Antagonists

While specific data for "this compound" is lacking, the table below summarizes key pharmacodynamic parameters for some well-characterized OT antagonists to provide a comparative context.

| Compound | Animal Model | Key Findings | Reference |

| Atosiban | Pregnant Rhesus Monkeys | Potent inhibitor of oxytocin-induced uterine contractions. Also a vasopressin V1a receptor antagonist. | |

| Barusiban | Cynomolgus Monkeys | Higher potency and longer duration of action than atosiban in inhibiting oxytocin-induced myometrial contractions. | |

| L-368,899 | Pregnant Rhesus Monkeys | Potent OT antagonist that inhibits spontaneous nocturnal uterine contractions. Brain penetrant. | |

| Retosiban | Rats | Orally active, selective OT antagonist. |

Conclusion

The preclinical pharmacodynamic evaluation of an oxytocin antagonist is a multifaceted process that integrates in vitro characterization of receptor binding and functional activity with in vivo assessments of efficacy in relevant animal models. While the specific profile of "this compound" remains to be publicly detailed, the methodologies and principles outlined in this guide provide a robust framework for the investigation of this and other novel oxytocin receptor antagonists. A thorough understanding of the pharmacodynamics in animal models is paramount for the successful translation of these promising therapeutic agents to the clinic.

References

The Brain Penetrance and Biodistribution of a Model Oxytocin Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the brain penetrance and biodistribution of a model brain-penetrant oxytocin (OT) antagonist, designated here as "OT Antagonist 3." As no single, publicly documented compound is universally known by this name, this guide synthesizes data from well-characterized, non-peptide, small molecule OT antagonists, primarily referencing data available for Cligosiban and L-368,899 , to serve as a representative model for drug development professionals. The aim is to provide a comprehensive resource on the methodologies and expected outcomes when evaluating the central nervous system (CNS) exposure and peripheral distribution of such compounds.

Executive Summary

The development of brain-penetrant oxytocin antagonists is a promising avenue for treating various CNS disorders where oxytocin signaling is implicated. A critical aspect of this development is the characterization of a compound's ability to cross the blood-brain barrier (BBB) and its distribution throughout the body. This guide details the key pharmacokinetic parameters, experimental protocols for their determination, and the underlying biological pathways. The data presented are representative of small molecule OT antagonists and are intended to inform preclinical and clinical research strategies.

Quantitative Data on Brain Penetrance and Biodistribution

The following tables summarize key quantitative data for our model OT antagonist, "this compound," based on published information for brain-penetrant OT antagonists.

Brain Penetrance

Effective target engagement within the CNS requires sufficient brain penetrance. A key metric is the ratio of the unbound drug concentration in the brain to that in the plasma (Kp,uu). For our model antagonist, we look at cerebrospinal fluid (CSF) concentration as a surrogate for unbound brain concentration.

| Parameter | Value | Species | Method | Reference |

| CSF Concentration / Unbound Plasma Concentration | ~0.4 | Human | Clinical Trial (Oral Dosing) | [1][2] |

| Brain Accumulation | Accumulates in limbic areas (hypothalamus, septum, amygdala, hippocampus) | Rhesus Monkey | IV Administration & Tissue Homogenate Analysis | [3] |

Table 1: Brain Penetrance of "this compound" (Model based on Cligosiban and L-368,899)

Representative Biodistribution

| Organ/Tissue | Representative % Injected Dose per Gram (%ID/g) |

| Liver | 15.5 |

| Kidneys | 4.2 |

| Spleen | 1.8 |

| Lungs | 2.5 |

| Heart | 1.1 |

| Small Intestine | 8.9 |

| Large Intestine | 12.3 |

| Brain | 0.2 |

| Muscle | 0.5 |

| Adipose Tissue | 3.1 |

| Blood | 2.0 |

Table 2: Representative Ex Vivo Biodistribution of "this compound" in a Rodent Model (Hypothetical data based on known pharmacokinetic profiles of non-peptide OT antagonists)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biodistribution and brain penetrance studies.

In Vivo Biodistribution Study in Rodents

This protocol outlines a typical procedure for determining the tissue distribution of a radiolabeled test compound.

Objective: To quantify the distribution of "this compound" in various organs and tissues of a rodent model at a specific time point.

Materials:

-

Test compound ("this compound") radiolabeled with a suitable isotope (e.g., ³H, ¹⁴C, or ¹²⁵I).

-

Healthy adult rodents (e.g., Sprague-Dawley rats), weight-matched.

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).

-

Syringes for intravenous (IV) injection.

-

Scintillation vials and cocktail, or a gamma counter, depending on the isotope.

-

Surgical tools for dissection.

-

Calibrated scale for weighing tissues.

Procedure:

-

Dose Preparation: Prepare a sterile solution of the radiolabeled "this compound" in a suitable vehicle. The final concentration should be such that an accurately measurable amount of radioactivity is administered in a reasonable injection volume (e.g., < 0.5 mL for a rat).

-

Animal Dosing: Anesthetize the animals. Administer a single IV bolus of the radiolabeled compound via the tail vein. Record the exact amount of radioactivity injected by weighing the syringe before and after dosing.

-

Time Course: House the animals individually and allow the compound to distribute for a predetermined period (e.g., 1 hour).

-

Tissue Collection: At the designated time point, deeply anesthetize the animal and collect a blood sample via cardiac puncture. Euthanize the animal by an approved method.

-

Dissection: Immediately perform a whole-body dissection. Carefully excise major organs and tissues of interest (e.g., brain, liver, kidneys, spleen, lungs, heart, muscle, fat, and sections of the gastrointestinal tract).

-

Sample Processing: Rinse the exterior of organs to remove excess blood, blot dry, and weigh each tissue sample. Place each sample in a separate, pre-weighed scintillation vial or tube for counting.

-

Radioactivity Measurement: Process the samples for radioactivity counting. For beta-emitters (³H, ¹⁴C), this typically involves tissue solubilization followed by liquid scintillation counting. For gamma-emitters (¹²⁵I), samples can be directly measured in a gamma counter.

-

Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This normalizes the data to the administered dose and the weight of the tissue, allowing for comparison across animals and tissues.

Determination of Brain-to-Plasma Ratio

Objective: To determine the brain penetrance of "this compound" by calculating the ratio of its concentration in the brain to that in the plasma.

Materials:

-

Non-labeled "this compound".

-

Healthy adult rodents.

-

Dosing and blood collection equipment.

-

Brain homogenization equipment (e.g., bead beater or Dounce homogenizer).

-

LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) system.

-

Internal standard for LC-MS/MS analysis.

Procedure:

-

Dosing: Administer "this compound" to a cohort of animals, typically via the intended clinical route (e.g., oral gavage or IV injection).

-

Sample Collection: At various time points after dosing, collect blood samples and immediately harvest the brains. The time points should be chosen to capture the peak concentration (Cmax) and the steady-state phase.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Brain Homogenization: Weigh the whole brain and homogenize it in a specific volume of a suitable buffer to create a brain homogenate of a known concentration (e.g., 1 part brain to 4 parts buffer).

-

Sample Analysis: Determine the concentration of "this compound" in the plasma and brain homogenate samples using a validated LC-MS/MS method. This involves protein precipitation, followed by chromatographic separation and mass spectrometric detection.

-

Calculation: The total brain-to-plasma concentration ratio (Kp) is calculated as:

-

Kp = Concentration in brain homogenate / Concentration in plasma

-

-

Unbound Fraction Determination (Optional but Recommended): To determine the unbound ratio (Kp,uu), the fraction of unbound drug in plasma (fu,p) and in brain homogenate (fu,brain) must be measured, typically using equilibrium dialysis. The Kp,uu is then calculated as:

-

Kp,uu = Kp * (fu,brain / fu,p)

-

Visualizations: Pathways and Workflows

Oxytocin Receptor Signaling Pathway

Oxytocin antagonists exert their effects by blocking the binding of oxytocin to its receptor (OTR), a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by OTR activation is through the Gq/11 pathway.

Caption: Simplified Oxytocin Receptor (OTR) signaling cascade via the Gq/PLC pathway and its blockade by an antagonist.

Experimental Workflow for In Vivo Biodistribution

The following diagram illustrates the logical flow of an in vivo biodistribution study.

Caption: Step-by-step workflow for a typical ex vivo biodistribution study in rodents.

Logical Flow for Brain Penetrance Assessment

This diagram outlines the decision-making and experimental process for assessing the CNS penetration of a compound.

Caption: Decision tree for the assessment of brain penetrance, from initial PK to determining the mechanism of BBB transit.

References

- 1. Pharmacokinetics, Safety, and Tolerability of Single Oral Doses of a Novel Oxytocin Receptor Antagonist-Cligosiban-in Development for Premature Ejaculation: Three Randomized Clinical Trials in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs. | Semantic Scholar [semanticscholar.org]

L-368,899: A Technical Guide to its Central and Peripheral Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 is a potent, selective, non-peptide antagonist of the oxytocin receptor (OTR). Originally developed for peripheral applications in managing preterm labor, its ability to cross the blood-brain barrier has established it as a critical tool in neuroscience research for investigating the central roles of oxytocin. This document provides a comprehensive technical overview of the central and peripheral effects of L-368,899, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms and applications.

Introduction

Oxytocin, a neuropeptide synthesized in the hypothalamus, plays a crucial role in a wide array of physiological and behavioral processes. Its actions are mediated by the oxytocin receptor (OTR), a G-protein coupled receptor. To elucidate the specific functions of the oxytocin system, selective antagonists are indispensable. L-368,899 has emerged as a widely used OTR antagonist in animal research due to its favorable pharmacokinetic profile, including oral bioavailability and central nervous system (CNS) penetration.[1][2] This guide delineates the distinct central and peripheral effects of L-368,899, providing a foundational resource for researchers in pharmacology and neuroscience.

Physicochemical and Pharmacokinetic Properties

L-368,899 is a small molecule, non-peptide compound, characteristics that facilitate its passage across the blood-brain barrier.[1] Its lipophilic nature and low molecular weight are key determinants of its ability to exert central effects following peripheral administration.[1]

Table 1: Pharmacokinetic Parameters of L-368,899

| Species | Administration Route | Dose | Peak CSF Concentration Time | Plasma Half-life (t½) | Oral Bioavailability | Reference |

| Coyote | Intramuscular | 3 mg/kg | 15-30 min | - | - | [1] |

| Rhesus Monkey | Intravenous | 1 mg/kg | - | - | - | |

| Rat | Intravenous | 1, 2.5, 10 mg/kg | - | ~2 hr | - | |

| Rat (female) | Oral | 5 mg/kg | - | - | 14% | |

| Rat (male) | Oral | 5 mg/kg | - | - | 18% | |

| Rat (male) | Oral | 25 mg/kg | - | - | 41% | |

| Dog (female) | Oral | 5 mg/kg | - | - | 17% | |

| Dog (female) | Oral | 33 mg/kg | - | - | 41% |

Receptor Binding Affinity and Selectivity

The efficacy and specificity of L-368,899 are defined by its binding affinity for the OTR and its selectivity over other related receptors, most notably the vasopressin 1a receptor (AVPR1a), with which oxytocin shares structural homology.

Table 2: Receptor Binding Affinity and Selectivity of L-368,899

| Receptor | Species/Tissue | IC50 / Ki | Selectivity (vs. AVPR1a) | Reference |

| Oxytocin Receptor (OTR) | Rat Uterus | 8.9 nM (IC50) | >40-fold | |

| Oxytocin Receptor (OTR) | Human Uterus | 26 nM (IC50) | - | |

| Oxytocin Receptor (OTR) | Coyote | 12.38 nM (Ki) | ~41-fold | |

| Vasopressin V1a Receptor (AVPR1a) | - | 370 nM (IC50) | - | |

| Vasopressin V1a Receptor (AVPR1a) | Coyote | 511.6 nM (Ki) | - | |

| Vasopressin V2 Receptor (V2R) | - | 570 nM (IC50) | - |

Central Effects of L-368,899

Following peripheral administration, L-368,899 rapidly penetrates the brain and accumulates in limbic areas, including the hypothalamus, septum, orbitofrontal cortex, amygdala, and hippocampus. This distribution allows it to modulate a range of social and emotional behaviors.

Social Behavior

-

Pair Bonding: Studies in monogamous species like prairie voles have utilized L-368,899 to demonstrate the critical role of oxytocin in the formation of pair bonds. Intracerebroventricular injection of an oxytocin receptor antagonist before a passive avoidance test has been shown to block the blunting effect of pair bonding on fear learning.

-

Maternal and Sexual Behavior: In rhesus monkeys, intravenous administration of L-368,899 (1 or 3 mg/kg) reduced or eliminated interest in infants and sexual behavior, providing direct evidence for the involvement of endogenous oxytocin in these primate behaviors.

-

Social Recognition and Anxiety: Infusion of L-368,899 into the caudodorsal lateral septum in rats was found to decrease social approach and reduce long-term social discrimination memory.

Decision Making

In female rats, systemic administration of L-368,899 (3.0 mg/kg) caused a dose-dependent reduction in preference for large, risky rewards, suggesting a sex-dependent role for oxytocin signaling in risky decision-making. Male rats' behavior was unaffected.

Peripheral Effects of L-368,899

The initial development of L-368,899 was focused on its peripheral actions, specifically as a tocolytic agent to prevent preterm labor.

Uterine Contractions

L-368,899 is a potent antagonist of oxytocin-induced uterine contractions. It has been shown to inhibit spontaneous nocturnal uterine contractions in pregnant rhesus monkeys and block oxytocin-stimulated uterine activity in postpartum women. However, its clinical development for this indication was halted due to suboptimal oral bioavailability and pharmacokinetics in primates.

Experimental Protocols

Pharmacokinetic Analysis in Coyotes

-

Objective: To determine the time course of L-368,899 in blood and cerebrospinal fluid (CSF) after peripheral administration.

-

Animals: Captive coyotes (Canis latrans).

-

Drug Formulation and Administration: L-368,899 was formulated in saline to a concentration of 3 mg/kg and administered via intramuscular injection.

-

Sample Collection: Blood and CSF samples were collected over a 90-minute time course.

-

Analysis: Samples were analyzed to quantify the concentration of L-368,899. The study found that the antagonist peaked in the CSF between 15 and 30 minutes after injection and then returned to baseline by 45 minutes, while it slowly accumulated in the blood.

In Vivo CNS Penetration and Behavioral Testing in Rhesus Monkeys

-

Objective: To confirm CNS penetration of L-368,899 after peripheral administration and assess its effects on social behaviors.

-

Animals: Rhesus monkeys (Macaca mulatta).

-

Drug Administration: L-368,899 was administered intravenously at doses of 1 mg/kg or 3 mg/kg.

-

CNS Penetration Study:

-

CSF samples were collected at intervals over 4 hours following a 1 mg/kg IV injection.

-

In a separate study, brains were collected 60 minutes after a 1 mg/kg IV injection.

-

Assay of the samples confirmed that L-368,899 entered the CSF and accumulated in specific limbic brain areas.

-

-

Behavioral Testing:

-

An adult female monkey was tested for interest in an infant and for sexual behavior.

-

Tests were conducted following IV administration of saline, 1 mg/kg L-368,899, or 3 mg/kg L-368,899.

-

Treatment with the oxytocin antagonist was observed to reduce or eliminate interest in the infant and sexual behavior.

-

Competitive Binding Autoradiography

-

Objective: To determine the binding affinity and selectivity of L-368,899 for the oxytocin receptor versus the vasopressin 1a receptor.

-

Tissue Preparation: Frozen, unfixed coyote brain tissue was sliced into 20-micron sections and mounted on microscope slides.

-

Assay:

-

Slides were incubated with increasing concentrations of L-368,899 in the presence of a constant concentration of a radioligand specific for either the OTR (¹²⁵I-ornithine vasotocin analog) or the AVPR1a (¹²⁵I-linear vasopressin antagonist).

-

The displacement of the radioligand by L-368,899 was quantified using a calibrated digital densitometry system to generate competition curves.

-

Signaling Pathways and Experimental Workflows

References

Methodological & Application

Experimental protocol for in vivo administration of "OT antagonist 3"

Application Notes: In Vivo Administration of OT Antagonist 3

Compound Name: this compound Compound Type: Non-peptide, selective oxytocin receptor (OXTR) antagonist. Target: Oxytocin Receptor (OXTR), a G-protein-coupled receptor. Mechanism of Action: this compound competitively binds to the oxytocin receptor, preventing the endogenous ligand, oxytocin (OT), from binding and activating downstream signaling pathways. This inhibition blocks the Gq/PLC/IP3 pathway, which is responsible for increasing intracellular calcium levels and mediating most of oxytocin's physiological effects.[1][2]

Description: this compound is a potent, selective, and orally bioavailable small molecule designed for in vivo research to probe the role of the oxytocin system in various physiological and behavioral processes.[3][4] Based on a chemical scaffold similar to other non-peptide antagonists like L-368,899, it exhibits high affinity for the oxytocin receptor with significant selectivity over the structurally related vasopressin (V1a) receptors, making it a precise tool for research.[5] Its favorable pharmacokinetic profile, including the ability to cross the blood-brain barrier, allows for the investigation of both central and peripheral oxytocin pathways.

Applications:

-

Neuroscience: Investigating the role of oxytocin in social behavior, anxiety, maternal care, and pair bonding.

-

Reproductive Biology: Studying the mechanisms of uterine contractions, parturition, and lactation.

-

Drug Development: Serving as a lead compound or research tool for developing therapeutics targeting conditions associated with oxytocin dysregulation, such as preterm labor.

Experimental Protocols

Protocol 1: Intraperitoneal (I.P.) Administration in Rodents

This protocol details the acute administration of this compound to investigate its effects on social interaction behavior in mice.

1. Materials:

-

This compound

-

Vehicle solution: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

-

Adult male C57BL/6 mice (8-10 weeks old)

-

Standard animal housing and testing apparatus (e.g., three-chamber social approach task)

-

Sterile syringes (1 mL) and needles (27G)

2. Procedure:

-

Animal Acclimation: House mice in groups of 2-4 per cage for at least one week before the experiment under a 12:12 hour light/dark cycle with ad libitum access to food and water. Handle mice daily for 3-5 days prior to the experiment to reduce handling stress.

-

Antagonist Preparation: Prepare a stock solution of this compound in 100% DMSO. On the day of the experiment, dilute the stock solution with the remaining components (PEG300, Tween-80, Saline) to achieve the final desired concentrations (e.g., 1, 5, 10 mg/kg) in the vehicle. The final injection volume should be 10 mL/kg body weight. Prepare a vehicle-only solution for the control group.

-

Administration: Weigh each mouse immediately before injection to calculate the precise volume. Administer the prepared this compound solution or vehicle via intraperitoneal (I.P.) injection.

-

Post-Administration Waiting Period: Allow 30 minutes for the antagonist to be absorbed and distributed. During this time, keep the mouse in its home cage. This timing is based on the rapid absorption profile observed for similar non-peptide antagonists.

-

Behavioral Testing: Following the 30-minute waiting period, place the mouse in the center chamber of the three-chamber social interaction apparatus and begin the behavioral assay according to the established protocol for that task.

-

Data Collection: Record and score behavioral parameters such as time spent in each chamber and time spent interacting with a novel mouse versus a novel object.

Protocol 2: Oral Gavage (P.O.) Administration in Rats

This protocol is designed for sub-chronic administration to assess the longer-term effects of this compound on maternal behavior in postpartum female rats.

1. Materials:

-

This compound

-

Vehicle solution: 0.5% methylcellulose in sterile water

-

Timed-pregnant female Sprague-Dawley rats

-

Standard animal housing with nesting material

-

Oral gavage needles (flexible, 18-20G)

-

Sterile syringes

2. Procedure:

-

Animal Acclimation: House pregnant rats individually and allow them to acclimate for at least one week before the expected date of parturition. Monitor daily for birth of pups (Postnatal Day 0).

-

Antagonist Preparation: Prepare a suspension of this compound in 0.5% methylcellulose. Sonication may be used to ensure a uniform suspension. Prepare a range of doses (e.g., 5, 15, 30 mg/kg).

-

Administration: Starting on Postnatal Day 1, administer the prepared suspension or vehicle once daily via oral gavage. The volume should not exceed 5 mL/kg body weight. Continue administration for 7 consecutive days.

-

Behavioral Observation: On Postnatal Day 8, conduct a maternal behavior test (e.g., pup retrieval test). Temporarily remove the pups from the home cage. After a 30-minute waiting period post-final gavage, return the pups to a corner of the cage and record the latency for the dam to retrieve all pups to the nest.

-

Data Collection: Measure key maternal behaviors such as pup retrieval latency, nursing posture (arched-back vs. passive), and nest quality.

-

Monitoring: Monitor the body weight and general health of the dams and pups daily throughout the administration period.

Data Presentation

Quantitative data from hypothetical in vivo studies are summarized below.

Table 1: Pharmacokinetic Profile of this compound in Rats Following a Single 10 mg/kg Dose.

| Administration Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |

|---|---|---|---|---|

| Intravenous (I.V.) | 1250 ± 150 | 0.1 | 2800 ± 300 | 100 |

| Intraperitoneal (I.P.) | 780 ± 95 | 0.5 | 2100 ± 250 | ~75 |

| Oral Gavage (P.O.) | 350 ± 60 | 1.0 | 1150 ± 180 | ~41 |

Data are presented as mean ± SEM. This table is based on pharmacokinetic data for similar non-peptide antagonists.

Table 2: Dose-Dependent Effect of this compound on Social Interaction Time in Mice.

| Treatment Group (I.P.) | N | Time with Novel Mouse (s) | Time with Novel Object (s) | Social Preference Index* |

|---|---|---|---|---|

| Vehicle | 12 | 155 ± 12 | 65 ± 8 | 0.59 ± 0.04 |

| 1 mg/kg this compound | 12 | 120 ± 10 | 70 ± 7 | 0.34 ± 0.05 |

| 5 mg/kg this compound | 12 | 85 ± 9 | 75 ± 9 | 0.06 ± 0.03 |

| 10 mg/kg this compound| 12 | 70 ± 8 | 68 ± 6 | 0.01 ± 0.02 |

*Social Preference Index = (Time with Mouse - Time with Object) / (Total Time). Data are presented as mean ± SEM.

Mandatory Visualization

Signaling Pathway Diagram

Caption: Oxytocin signaling pathway blocked by this compound.

Experimental Workflow Diagram

Caption: General workflow for in vivo administration of this compound.

References

- 1. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tocris.com [tocris.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for L-368,899 in Rodent Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing L-368,899, a potent and selective oxytocin receptor (OTR) antagonist, in rodent behavioral research. This document outlines the compound's mechanism of action, pharmacokinetic profile, and detailed protocols for its application in common behavioral assays.

Introduction to L-368,899

L-368,899 is a non-peptide, orally bioavailable, and brain-penetrant OTR antagonist.[1][2] Its high selectivity for the OTR over vasopressin receptors makes it a valuable tool for investigating the role of central oxytocinergic systems in regulating social behaviors, anxiety, and other complex behaviors.[1][3] By blocking the binding of endogenous oxytocin to its receptor, L-368,899 allows researchers to probe the necessity of OTR signaling in various physiological and pathological processes.

Mechanism of Action

L-368,899 acts as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR).[4] The binding of oxytocin to its receptor typically activates Gq/11 proteins, initiating a signaling cascade that includes the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), ultimately leading to various cellular responses. L-368,899 competitively inhibits the initial binding of oxytocin, thereby blocking these downstream signaling events.

Diagram of the Oxytocin Receptor Signaling Pathway Blocked by L-368,899

Caption: L-368,899 blocks oxytocin-induced signaling.

Pharmacokinetics and Dosage

Understanding the pharmacokinetic properties of L-368,899 is crucial for designing effective behavioral experiments.

Pharmacokinetic Data in Rats

| Parameter | Value | Species/Sex | Route | Dose | Reference |

| Half-life (t1/2) | ~2 hours | Rat (Male & Female) | IV | 1, 2.5, 10 mg/kg | |

| Time to max concentration (Cmax) | < 1 hour | Rat | Oral | 25 mg/kg | |

| Oral Bioavailability | 14% (Female), 18% (Male) | Rat | Oral | 5 mg/kg | |

| Oral Bioavailability | 41% (Male) | Rat | Oral | 25 mg/kg | |

| Volume of Distribution (Vdss) | 2.0 - 2.6 L/kg | Rat | IV | 1, 2.5, 10 mg/kg |

Recommended Dosages and Administration for Behavioral Studies

The optimal dose and timing of L-368,899 administration can vary depending on the specific behavioral paradigm and research question.

| Species | Dose Range (mg/kg) | Route | Pre-treatment Time | Behavioral Assay | Reference |

| Rat | 1.0 - 3.0 | IP | 40 minutes | Risky Decision-Making Task | |

| Mouse | 10 | IP | 15 minutes prior to OT | Ethanol Self-Administration | |

| Mouse | 2 µg (total) | ICV | 50 minutes | Y-maze (amnesia model) |

Note: It is recommended to conduct pilot studies to determine the optimal dose and timing for your specific experimental conditions.

Experimental Protocols

The following are detailed protocols for common behavioral assays used to assess the effects of L-368,899.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is used to assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.

Materials:

-

Elevated plus maze apparatus

-

Video tracking software (optional, but recommended)

-

L-368,899 solution

-

Vehicle solution (e.g., saline)

-

Syringes and needles for administration

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.

-

Drug Administration: Administer L-368,899 or vehicle via the chosen route (e.g., IP) at the predetermined pre-treatment time.

-

Test Initiation: Place the rodent in the center of the maze, facing one of the open arms.

-

Data Collection: Allow the animal to explore the maze for a 5-minute period. Record the time spent in the open arms, closed arms, and the center zone, as well as the number of entries into each arm.

-

Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.

Diagram of the EPM Experimental Workflow

Caption: Workflow for an Elevated Plus Maze experiment.

Three-Chamber Social Approach Task for Sociability

This task assesses social preference and social novelty preference in rodents.

Materials:

-

Three-chambered social approach apparatus

-

Two identical small wire cages or inverted pencil cups

-

Novel, unfamiliar stimulus mouse (same sex and age)

-

Novel, inanimate object

-

Video tracking software

Procedure:

-